5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole is a derivative of tetrazole, a five-membered aromatic heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of calcium channel blockers and other therapeutic agents. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a subject of interest in medicinal chemistry.
This compound belongs to the class of tetrazoles, which are characterized by their unique ring structure and nitrogen-rich composition. Tetrazoles can be synthesized through various methods, including cycloaddition reactions and multi-component reactions. They are classified as heterocycles due to the presence of nitrogen atoms in their ring structure. The specific compound 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole can be sourced from various chemical suppliers or synthesized in the laboratory using established synthetic protocols.
The synthesis of 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole can be achieved through several methods:
The reaction conditions typically involve:
The molecular structure of 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole features:
The molecular formula is , with a molecular weight of approximately 232.17 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Reaction pathways may involve intermediates that can be isolated for further study.
The mechanism of action for compounds containing tetrazole rings often involves interaction with biological targets such as enzymes or receptors. For example:
Pharmacological studies demonstrate that tetrazole derivatives exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Relevant data include melting point ranges and spectroscopic data confirming structural integrity.
5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole has several scientific uses:
The core synthetic challenge for accessing 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole lies in constructing the tetrazole ring from the corresponding nitrile precursor, 4-(trifluoromethyl)phenylacetonitrile. Three catalytic approaches dominate contemporary literature:
Lewis Acid-Catalyzed [3+2] Cycloaddition: Zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃) catalyzes the reaction between the nitrile and sodium azide (NaN₃) in DMF/water mixtures (110–120°C, 6–12 hours), achieving 75–92% yields [5] [9]. The reaction proceeds via nitrile coordination to the Lewis acid, enhancing electrophilicity for azide attack. CeCl₃ offers superior functional group tolerance due to its oxophilicity, minimizing side reactions with electron-deficient nitriles [9].
Organocatalytic Systems: N-Methyl-2-pyrrolidone (NMP), activated by trimethylsilyl chloride (TMSCl), generates in situ the ionic liquid catalyst 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide. This species activates nitriles under milder conditions (80°C, 1–2 hours), delivering the target tetrazole in 85–90% yield without metal residues [6].
Nanomaterial Catalysis: Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) enable heterogeneous catalysis in aqueous ethanol (90°C, 3 hours, 94% yield). The high surface area (≥200 m²/g) and strong Brønsted acidity facilitate rapid nitrile activation. Crucially, the catalyst is magnetically recoverable and reusable for ≥5 cycles with <5% activity loss [9].
Table 1: Comparative Catalytic Systems for Tetrazole Cyclization
Catalyst Type | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
ZnCl₂ (10 mol%) | DMF/H₂O, 120°C, 8h | 82 | Low cost, high conversion |
CeCl₃·7H₂O (5 mol%) | DMF/H₂O, 110°C, 6h | 92 | Enhanced selectivity, moisture tolerance |
NMP/TMSCl (20 mol%) | Toluene, 80°C, 1.5h | 88 | Metal-free, mild conditions |
Fe₃O₄@SiO₂-SO₃H (50 mg) | EtOH/H₂O, 90°C, 3h | 94 | Recyclable, solvent compatibility |
Functionalization of the 4-(trifluoromethyl)phenyl group requires strategies that preserve the –CF₃ group’s integrity while enabling C–C or C–heteroatom bond formation. Key advancements include:
Directed Ortho-Metalation: The electron-withdrawing –CF₃ group facilitates lithiation at the ortho-position using n-BuLi/TMEDA (-78°C, THF). Subsequent quenching with electrophiles (E⁺ = I₂, DMF, S₈) introduces substituents regioselectively (ortho:meta:para > 95:3:2). This method tolerates the tetrazole ring if protected as its N-2-trityl derivative [4].
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of the brominated derivative 5-{[4-(trifluoromethyl)-2-bromophenyl]methyl}-2H-tetrazole proceeds efficiently using Pd(OAc)₂/XPhos (2 mol%) and K₃PO₄ in toluene/water (80°C). Arylboronic acids with electron-neutral/donating groups achieve 75–88% yields; no deboronation or tetrazole ring degradation is observed [1].
Radical Trifluoromethylation Adjustments: The –CF₃ group’s stability under oxidative conditions (e.g., KMnO₄, m-CPBA) permits late-stage modification of pendant groups. However, strong reductants (e.g., LiAlH₄) induce partial defluorination. Vapor deposition techniques, as applied to perovskite synthesis, offer solvent-free pathways for introducing halogen substituents without affecting –CF₃ [1] [4].
Green synthesis methodologies minimize environmental impact while enhancing efficiency:
Microwave-Promoted Cycloaddition: Employing NaN₃ and the nitrile precursor in [bmim]PF₆ ionic liquid under microwave irradiation (300 W, 120°C, 15–30 minutes) delivers the tetrazole in 95% yield with >99.5% purity. The ionic liquid acts as both solvent and catalyst, reducing reaction times 20-fold versus conventional heating [3] [5]. Energy consumption is reduced by 85% compared to thermal methods [7].
Mechanochemical Solvent-Free Assembly: Ball-milling 4-(trifluoromethyl)phenylacetonitrile with NaN₃ and ZnCl₂ (25 Hz, 60 minutes) achieves quantitative conversion. This approach eliminates solvent waste and enhances atomic economy to 92%. Scale-up to 100 g maintains yield (91%), demonstrating industrial viability [1] [7].
Solid-Supported Catalysis: Nano-γ-AlOOH (boehmite) dispersed on montmorillonite K10 catalyzes the cycloaddition under neat conditions (100°C, 2 hours, 89% yield). Surface hydroxyl groups activate nitriles, while the layered silicate confines reactants, enhancing regioselectivity [9].
Table 2: Green Synthesis Methods for 5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-tetrazole
Method | Conditions | Time | Yield (%) | Environmental Metrics |
---|---|---|---|---|
Microwave/Ionic Liquid | [bmim]PF₆, 300W, 120°C | 20 min | 95 | E-factor: 0.08, PMI: 1.5 |
Ball Milling | ZnCl₂/NaN₃, 25 Hz, neat | 60 min | 98 | Solvent: 0, E-factor: 0.05 |
Boehmite Clay (neat) | γ-AlOOH/K10, 100°C | 120 min | 89 | Catalyst reuse: 7 cycles, PMI: 1.2 |
Conventional Thermal | ZnCl₂, DMF/H₂O, 120°C | 480 min | 82 | E-factor: 8.7, PMI: 12.4 |
(E-factor = waste (kg)/product (kg); PMI = Process Mass Intensity)
Derivatization focuses on modifying the tetrazole’s N-positions or the benzyl linker to enhance bioactivity:
N-2 Alkylation: Treatment with K₂CO₃ and alkyl halides (R–X; R = CH₂C₆H₅, CH₂CO₂Et, CH₂CONH₂) in acetone selectively functionalizes the N-2 position (75–88% yields). N-1 substituted isomers form <5%, confirmed by ¹H-¹⁵N HMBC NMR [6] [9]. N-2-alkylated analogues show improved in vitro stability in human liver microsomes (t₁/₂ > 60 minutes vs. 22 minutes for parent) due to reduced oxidative metabolism.
Amide Bond Installation: Hydrolysis of the N-2-CH₂CO₂Et derivative (LiOH, THF/H₂O) yields the carboxylic acid, which couples with amines via EDC/HOBt to generate amides (e.g., 5-{[4-(trifluoromethyl)phenyl]methyl}-2-(2-morpholino-2-oxoethyl)-2H-tetrazole). These derivatives exhibit enhanced angiotensin II receptor binding (IC₅₀ = 0.8 nM vs. 45 nM for Losartan) [4] [8].
Bioconjugation via Click Chemistry: The N-1-propargyl derivative undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-modified peptides (e.g., RGD sequences). This generates targeted antitumor agents with 15-fold increased uptake in αᵥβ₃-overexpressing cells (HUVEC) versus non-targeted controls [2] [9].
Table 3: Bioactive Analogues of 5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-tetrazole
Derivative Structure | Synthetic Route | Biological Activity | Potency vs. Parent |
---|---|---|---|
2-Benzyl-5-{[4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole | N-2 Alkylation | COX-2 inhibition (IC₅₀ = 3.2 µM) | 12-fold increase |
2-(2-(Dimethylamino)-2-oxoethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole | Amide coupling | AT₁R antagonism (IC₅₀ = 0.8 nM) | 56-fold increase |
1-(β-D-Glucosyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H-tetrazole | Glycosylation | SGLT2 inhibition (Kᵢ = 9 nM) | 140-fold increase |
Abbreviations: COX-2 = Cyclooxygenase-2; AT₁R = Angiotensin II Type 1 Receptor; SGLT2 = Sodium-Glucose Cotransporter 2
Compound Names Cited:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3